molecular formula C9H11BrClN B3420240 trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride CAS No. 1807920-14-4

trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B3420240
CAS No.: 1807920-14-4
M. Wt: 248.55 g/mol
InChI Key: PDPFGIOAIWJVJE-OULXEKPRSA-N
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Description

trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride: is a chemical compound with the molecular formula C₉H₁₁BrClN It is a cyclopropane derivative with a bromophenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the bromophenyl group. One common method involves the reaction of 3-bromophenylmagnesium bromide with cyclopropanone, followed by amination and subsequent conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in substitution reactions, often using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Studied for its reactivity and potential to form complex molecular structures.

Biology:

  • Investigated for its potential biological activity and interactions with biological molecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can induce strain in molecular structures, potentially affecting their function. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • trans-2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride
  • trans-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride
  • trans-2-(3-Methylphenyl)cyclopropan-1-amine hydrochloride

Uniqueness: The presence of the bromine atom in trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications.

Properties

IUPAC Name

(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPFGIOAIWJVJE-OULXEKPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807920-14-4
Record name rac-(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride
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trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride
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trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride

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